molecular formula C13H14O5 B585241 Mono(4-oxopentyl)phthalate-d4 CAS No. 1346599-47-0

Mono(4-oxopentyl)phthalate-d4

Cat. No.: B585241
CAS No.: 1346599-47-0
M. Wt: 254.274
InChI Key: PONNZCAISKYXCO-USSMZTJJSA-N
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Description

Mono(4-oxopentyl)phthalate-d4 (CAS 1346599-47-0) is a deuterated phthalate metabolite used as a reference standard in pharmaceutical impurity analysis and biomedical research. Its molecular formula is C₁₃H₁₀D₄O₅, with a molecular weight of 254.27 g/mol . Key properties include a boiling point of 446.2±30.0 °C, a density of 1.2±0.1 g/cm³, and storage requirements at -20°C for long-term stability . The compound’s structure features a phthalic acid backbone with a deuterated 4-oxopentyl ester group, making it critical for isotope dilution mass spectrometry (IDMS) in quantifying phthalate exposures .

Properties

CAS No.

1346599-47-0

Molecular Formula

C13H14O5

Molecular Weight

254.274

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid

InChI

InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D

InChI Key

PONNZCAISKYXCO-USSMZTJJSA-N

SMILES

CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid Mono-4-oxopentyl Ester; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-oxopentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-oxopentyl alcohol in the presence of a deuterium source. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into various biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to trace its movement and transformation within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Deuterated Monoester Phthalates

Mono-Methyl Phthalate-3,4,5,6-d₄ (CAS 4376-18-5)
  • Molecular Formula : HOOCC₆D₄COOCH₃
  • Molecular Weight : 184.18 g/mol
  • Deuterium Position : Aromatic ring (positions 3,4,5,6).
  • Applications: Environmental analysis; used as an internal standard for quantifying nitroanilines and quinolines .
  • Key Difference : Simpler methyl ester group vs. the 4-oxopentyl chain in the target compound, resulting in lower molecular weight and reduced hydrophobicity .
Monomethyl Phthalate-d₄
  • Molecular Formula : C₈D₄H₄O₄
  • Molecular Weight : 180.16 g/mol
  • Storage: Requires refrigeration (vs. -20°C for Mono(4-oxopentyl)phthalate-d₄).
  • Applications : Analytical standards for phthalate metabolite detection .

Deuterated Diester Phthalates

Dicyclohexyl Phthalate-d₄ (CAS 358731-25-6)
  • Molecular Formula : C₆D₄(COOC₆H₁₁)₂
  • Molecular Weight : 334.44 g/mol
  • Purity : >98% (GC).
  • Applications: Environmental analysis; non-polar due to dual cyclohexyl groups, contrasting with the monoester oxopentyl derivative .
Dinonyl Phthalate-d₄ (CAS 1202865-43-7)
  • Molecular Formula : C₂₆H₃₈D₄O₄
  • Molecular Weight : 422.63 g/mol
  • Formulation : 100 mg/L in cyclohexane.
  • Key Difference : Extended alkyl chains increase lipophilicity, making it suitable for partitioning studies in environmental matrices .

Functionalized Deuterated Phthalates

Mono(4-carboxybutyl) Phthalate-d₄ (CAS 1794737-39-5)
  • Molecular Formula : C₁₃H₁₀D₄O₆
  • Molecular Weight : 270.27 g/mol
  • Functional Group : Carboxybutyl moiety introduces acidity (pKa ~4–5), enhancing aqueous solubility compared to the ketone-containing 4-oxopentyl analog .
Mono(2-hydroxyisobutyl)phthalate-d₄
  • Functional Group : Hydroxyisobutyl group.
  • Applications : Biomarker for plasticizer metabolism; hydroxyl group facilitates conjugation in biological systems .

Chain-Length Variants

Monohexyl Phthalate-d₄
  • Molecular Formula : C₁₄H₁₄D₄O₄
  • Molecular Weight : 254.31 g/mol
  • Comparison: Similar molecular weight to Mono(4-oxopentyl)phthalate-d₄ but lacks the ketone functionality, altering metabolic pathways .
Mono-(4-methyl-7-oxooctyl)phthalate (CAS 936022-00-3)
  • Molecular Formula : C₁₇H₂₂O₅
  • Key Difference : Longer oxoalkyl chain (7-oxooctyl vs. 4-oxopentyl), influencing lipid bilayer permeability and enzymatic degradation rates .

Research Implications

  • Environmental Analysis: Diester phthalates (e.g., Dicyclohexyl-d₄) are prioritized for lipophilic pollutant tracking, while monoesters like Mono(4-oxopentyl)-d₄ are biomarkers in human exposure studies .
  • Metabolite Specificity : Functional groups (e.g., carboxybutyl in vs. oxopentyl in ) dictate enzymatic hydrolysis rates and urinary excretion profiles.
  • Stability: Deuterated analogs with aromatic deuteration (e.g., Mono-Methyl-d₄ ) show enhanced spectral resolution in LC-MS compared to alkyl-deuterated versions.

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